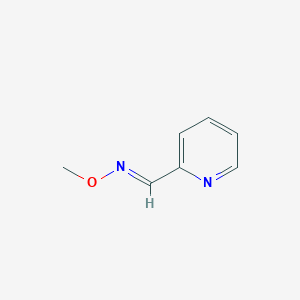

(E)-N-methoxy-1-pyridin-2-ylmethanimine

Description

(E)-N-Methoxy-1-pyridin-2-ylmethanimine is an imine derivative characterized by a pyridin-2-yl group attached to a methoxy-substituted imine nitrogen (CH=N-OCH₃). This compound belongs to the Schiff base family, known for their versatility in coordination chemistry, catalysis, and medicinal applications. These analogs exhibit tunable electronic and steric properties, making them valuable ligands in transition-metal catalysis and precursors in organic synthesis .

Properties

CAS No. |

126527-22-8 |

|---|---|

Molecular Formula |

C7H8N2O |

Molecular Weight |

136.15 g/mol |

IUPAC Name |

(E)-N-methoxy-1-pyridin-2-ylmethanimine |

InChI |

InChI=1S/C7H8N2O/c1-10-9-6-7-4-2-3-5-8-7/h2-6H,1H3/b9-6+ |

InChI Key |

RHIHUSSYCDNQGJ-RMKNXTFCSA-N |

SMILES |

CON=CC1=CC=CC=N1 |

Isomeric SMILES |

CO/N=C/C1=CC=CC=N1 |

Canonical SMILES |

CON=CC1=CC=CC=N1 |

Synonyms |

2-Pyridinecarboxaldehyde,O-methyloxime,(E)-(9CI) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-methoxy-1-pyridin-2-ylmethanimine typically involves the reaction of picolinaldehyde with methoxyamine hydrochloride in the presence of a base. The reaction proceeds via the formation of an intermediate imine, which subsequently undergoes nucleophilic addition of the methoxyamine to form the oxime.

Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Common solvents used include ethanol or methanol, and bases like sodium hydroxide or potassium carbonate are employed to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: (E)-Picolinaldehyde O-methyl oxime undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitrile oxides.

Reduction: The oxime can be reduced to the corresponding amine.

Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can react with the oxime group under mild conditions.

Major Products Formed:

Oxidation: Nitrile oxides.

Reduction: Amines.

Substitution: Various substituted oxime derivatives.

Scientific Research Applications

(E)-Picolinaldehyde O-methyl oxime has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the development of new drugs.

Industry: It is utilized in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-N-methoxy-1-pyridin-2-ylmethanimine involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound can act as a nucleophile, participating in reactions that modify biological molecules.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below compares (E)-N-methoxy-1-pyridin-2-ylmethanimine with structurally related imines, emphasizing substituent-driven differences:

Key Observations :

- Steric Effects : Bulky substituents like adamantyl reduce solubility but improve thermal stability, whereas linear alkyl chains (e.g., 2-methylbutyl ) enhance volatility, as seen in fragrance applications.

- Aryl Group Influence : Pyridin-2-yl groups (as in the target compound) facilitate metal coordination via the pyridine nitrogen, unlike benzothiazole or thiophene derivatives .

Physicochemical Properties

The following table highlights melting points, spectral data, and synthetic yields of selected analogs:

Insights :

- Melting Points : Bulky substituents (e.g., adamantyl ) correlate with higher melting points (>150°C), while flexible alkyl chains lower them.

- Spectral Signatures : The C=N stretch in IR spectra ranges from ~1604–1681 cm⁻¹, with electron-withdrawing groups (e.g., nitro ) shifting peaks to higher wavenumbers.

- Synthetic Yields : Imines with simple N-alkyl groups (e.g., 2-methylbutyl ) are synthesized in higher yields (64–90%) compared to complex aryl derivatives (32–64% ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.